褐藻甾醇

描述

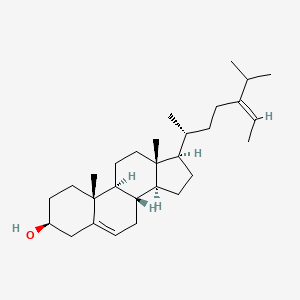

Fucosterol is a 3beta-sterol consisting of stigmastan-3beta-ol with double bonds at positions 5 and 24(28). It has a role as a metabolite, an antioxidant and a hepatoprotective agent. It is a 3beta-sterol, a 3beta-hydroxy-Delta(5)-steroid, a C29-steroid and a member of phytosterols. It derives from a hydride of a stigmastane.

(24E)-24-N-Propylidenecholesterol is a natural product found in Acanthus ilicifolius, Dictyuchus monosporus, and other organisms with data available.

科学研究应用

抗炎活性

褐藻甾醇已被证明具有显著的抗炎特性。 研究表明它可以抑制关键的炎症通路,这可能有助于治疗以炎症为特征的疾病 .

抑制脂肪生成

研究表明,褐藻甾醇可以抑制脂肪生成,即形成脂肪细胞的过程。 这种应用在治疗肥胖症和相关代谢疾病方面具有潜在意义 .

抗氧化特性

褐藻甾醇也表现出抗氧化活性,有助于中和体内的有害自由基。 这在预防氧化应激相关疾病中可能很重要 .

促进骨骼再生

研究强调了褐藻甾醇促进骨骼再生的能力。 这可能使它成为再生医学领域中的一种有价值的化合物,尤其是在治疗骨折和骨缺损方面 .

抗癌活性

褐藻甾醇已被研究其潜在的抗癌作用。 它靶向癌细胞生存和增殖至关重要的各种细胞通路,使其成为癌症治疗研究的候选药物 .

预防皮肤老化

由于其抗氧化特性,褐藻甾醇可能有助于预防皮肤老化,使其成为皮肤病学研究和化妆品应用中的一种令人关注的化合物 .

抗抑郁样作用

一些研究表明,褐藻甾醇具有抗抑郁样作用。 它可能影响神经元存活和神经递质通路,为抑郁症治疗提供了潜在的新途径 .

神经保护作用

网络药理学分析表明,褐藻甾醇与神经元存活相关的信号分子和通路相互作用。 这表明它在神经退行性疾病等疾病的神经保护策略中具有潜在的应用 .

作用机制

Target of Action

Fucosterol, also known as Fucosterin or trans-24-Ethylidenecholesterol, is a unique bioactive component found in marine brown algae . It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways . These targets include tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These targets are intimately associated with neuronal survival, immune response, and inflammation .

Mode of Action

Fucosterol interacts with its targets, leading to changes in cellular pathways. The molecular simulation study further verified that Fucosterol exhibited a significant binding affinity to some of the vital targets, including liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1), which are the crucial regulators of molecular and cellular processes associated with neurodegenerative disorders (NDD) .

Biochemical Pathways

Fucosterol affects various biochemical pathways, including TNF, MAPK, PI3K/Akt, neurotrophin, and TLR signaling pathways . These pathways are intimately associated with neuronal survival, immune response, and inflammation . The active components of Fucosterol are engaged in fatty liver disease, cancer pathways, and other signaling pathways, which could prove beneficial for the management of hepatocellular carcinoma (HCC) .

Pharmacokinetics

It is known that the bioavailability of phytosterols, a group of compounds to which fucosterol belongs, can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .

Result of Action

The molecular and cellular effects of Fucosterol’s action are significant. It has been found to have several medicinal properties, including antioxidant, anti-inflammatory, anticholinesterase, and neuroprotective effects . In the context of cancer, particularly HCC, Fucosterol’s action has been clarified using network pharmacology and docking study techniques .

Action Environment

The action, efficacy, and stability of Fucosterol can be influenced by environmental factors. It is worth noting that Fucosterol is derived from marine brown algae, suggesting that its production and efficacy might be influenced by marine environmental conditions .

生化分析

Biochemical Properties

Fucosterol interacts with various enzymes, proteins, and other biomolecules. It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways, including tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These interactions are intimately associated with neuronal survival, immune response, and inflammation .

Cellular Effects

Fucosterol has significant effects on various types of cells and cellular processes. It has been shown to reduce intracellular lipid accumulation in 3T3-L1 adipocytes . Fucosterol’s mechanism of action towards hepatocellular cancer has been clarified using network pharmacology and docking study techniques . It also exhibits potential anticancer bioactive properties against hepatocellular carcinoma (HCC) .

Molecular Mechanism

Fucosterol exerts its effects at the molecular level through various mechanisms. It downregulates insulin-triggered PI3K/Akt, and ERK pathways . It subsequently decreases the expression of adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1 . Moreover, fucosterol enhances SirT1 expression while decreasing phospho-FoxO1 expression, resulting in the activation of FoxO1 .

Temporal Effects in Laboratory Settings

Fucosterol has shown to have long-term effects on cellular function observed in in vitro or in vivo studies . It significantly reduced intracellular lipid accumulation of 3T3-L1 adipocytes at concentrations of 25 and 50 μm .

Dosage Effects in Animal Models

While specific dosage effects of Fucosterol in animal models are not extensively studied, it has been found to exhibit low toxicity in animal cell lines, human cell lines, and animals .

Metabolic Pathways

Fucosterol is involved in the mevalonic acid (MVA) pathway, which is the only route for biosynthesis of IPP, the building block for lanosterol, which is then metabolized into cholesterol in animals and ergosterol in fungi .

Transport and Distribution

It is known that Fucosterol targets various proteins of cellular pathways, which suggests it may be widely distributed within cells .

Subcellular Localization

Given its wide range of interactions with cellular proteins and pathways, it is likely that Fucosterol is present in various subcellular compartments .

属性

CAS 编号 |

17605-67-3 |

|---|---|

分子式 |

C29H48O |

分子量 |

412.7 g/mol |

IUPAC 名称 |

(3S,10R,13R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24?,25?,26?,27?,28+,29-/m1/s1 |

InChI 键 |

OSELKOCHBMDKEJ-ZMRGBFEOSA-N |

SMILES |

C/C=C(C(C)C)\CC[C@@H](C)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C |

手性 SMILES |

C/C=C(\CC[C@@H](C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |

规范 SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

外观 |

Solid powder |

熔点 |

124 °C |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fucosterol exert its anti-cancer effects?

A1: Fucosterol has been shown to inhibit the growth of various cancer cell lines, including human ovarian cancer cells []. Its anti-cancer effects are attributed to multiple mechanisms, including the induction of mitochondrial dysfunction, endoplasmic reticulum stress [], and inhibition of cell proliferation and cell cycle progression [].

Q2: Does fucosterol influence cholesterol metabolism?

A2: Yes, fucosterol has shown hypocholesterolemic activity []. It acts as a dual-Liver X Receptor (LXR) agonist, regulating the expression of genes involved in cholesterol homeostasis []. For example, it upregulates ABCA1, ABCG1, and ApoE in macrophages, promoting reverse cholesterol transport [].

Q3: What is the role of fucosterol in neuroprotection?

A3: Fucosterol displays neuroprotective effects, particularly against soluble amyloid beta peptide (sAβ)-induced toxicity []. It attenuates sAβ-induced neuronal death and downregulates glucose-regulated protein 78 (GRP78) expression via activation of the tyrosine receptor kinase B-mediated ERK1/2 signaling pathway [].

Q4: What is the molecular formula and weight of fucosterol?

A4: The molecular formula of fucosterol is C29H48O and its molecular weight is 412.65 g/mol.

Q5: What spectroscopic techniques are used to identify fucosterol?

A5: Fucosterol can be identified using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , , , ]. These methods provide detailed structural information about the molecule.

Q6: How is fucosterol typically quantified in biological samples?

A6: Gas chromatography-mass spectrometry (GC-MS) is commonly used to quantify fucosterol in biological samples [, ]. This method provides high sensitivity and selectivity for the analysis of fucosterol.

Q7: Have there been any efforts to improve the solubility or bioavailability of fucosterol?

A7: Yes, studies have explored inclusion complexation of fucosterol with cyclodextrins, such as maltosyl-β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin [, ]. These complexes enhance the solubility and dissolution rate of fucosterol, potentially improving its bioavailability.

Q8: What are the pharmacokinetic properties of fucosterol?

A8: Research indicates that fucosterol has poor oral bioavailability []. It is primarily eliminated through fecal excretion, suggesting limited absorption [].

Q9: What in vitro models are used to study the biological activity of fucosterol?

A9: Various cell lines, including human ovarian cancer cells (e.g., SKOV3 and OVCAR3) [], human colon cancer cells (e.g., HCT-116) [, ], and mouse macrophage cells (e.g., RAW 264.7) [], have been utilized to investigate the anti-cancer, anti-inflammatory, and cholesterol-lowering effects of fucosterol.

Q10: Have there been any clinical trials investigating the therapeutic potential of fucosterol?

A10: While preclinical evidence suggests potential therapeutic applications for fucosterol, there is a lack of clinical trials to date []. Conducting clinical trials is crucial to determining its efficacy and safety in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)

![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)

![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)

![N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)

![N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B1674107.png)

![3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1674112.png)

![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)